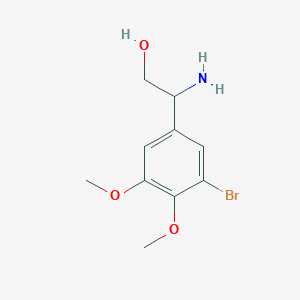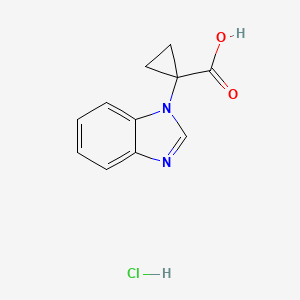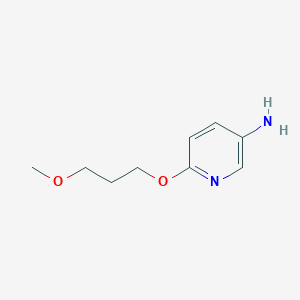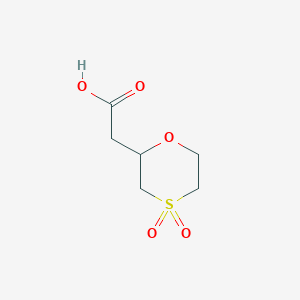
2,2-Dimethyl-3-phenylcyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-phenylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and two methyl groups
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing amines involves the nucleophilic substitution of haloalkanes with ammonia or amines. .
Reductive Amination: Another approach involves the reductive amination of ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-phenylcyclopropan-1-amine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-phenylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Tranylcypromine: A monoamine oxidase inhibitor used as an antidepressant.
2-Phenylcyclopropan-1-amine: A related compound with similar structural features.
Uniqueness: 2,2-Dimethyl-3-phenylcyclopropan-1-amine is unique due to the presence of both the phenyl group and the two methyl groups on the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2,2-dimethyl-3-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-11(2)9(10(11)12)8-6-4-3-5-7-8/h3-7,9-10H,12H2,1-2H3 |
InChI-Schlüssel |
NFISWOCMUKKIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1N)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)



![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)


![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)

